N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline

Organic Synthesis N-Arylation Structure-Activity Relationship

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline (CAS: 1019586-26-5) is a secondary aromatic amine belonging to the class of N-substituted anilines. Its molecular structure features a 4-(methylsulfanyl)aniline core with a 1-cyclopropylethyl group attached to the nitrogen atom, yielding a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B12099832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC=C(C=C2)SC
InChIInChI=1S/C12H17NS/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3
InChIKeyBQQOYJPMJVCHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline | Chemical Identity and Core Specifications


N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline (CAS: 1019586-26-5) is a secondary aromatic amine belonging to the class of N-substituted anilines . Its molecular structure features a 4-(methylsulfanyl)aniline core with a 1-cyclopropylethyl group attached to the nitrogen atom, yielding a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol . The compound is commercially available as a research-grade building block with a typical purity specification of 95% , and is supplied for organic synthesis and medicinal chemistry applications .

1
Specification-controlled purity supports reproducible synthesis
2
Para-methylsulfanyl substitution favors nucleophilicity in C–N coupling
3
Chiral cyclopropylethyl moiety enables stereochemical SAR exploration

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline | Procurement Risk of In-Class Substitution


Within the class of cyclopropylethyl-substituted anilines, positional isomerism and N-alkyl chain variation introduce marked differences in physicochemical properties and potential biological activity . For example, the 2-, 3-, and 4-methylsulfanyl regioisomers (CAS 383127-32-0, 1019561-04-6, and 1019586-26-5, respectively) differ in electronic distribution and steric accessibility at the aniline nitrogen, which can profoundly affect reactivity in N-arylation and cross-coupling reactions [1]. Furthermore, replacing the 1-cyclopropylethyl moiety with a cyclopropylmethyl group (CAS 1154342-62-7) reduces molecular weight from 207.34 to 193.31 g/mol and alters the spatial orientation of the cyclopropane ring relative to the aniline core, potentially impacting target binding in medicinal chemistry campaigns . Substituting with a simple isopropyl group removes the cyclopropane's unique electronic and conformational constraints entirely . Therefore, indiscriminate substitution among these analogs may compromise synthetic yield, alter pharmacokinetic profiles, or invalidate structure-activity relationship (SAR) hypotheses.

Ortho-/meta- methylsulfanyl regioisomers may reduce N-arylation yield via steric hindrance.
Cyclopropylmethyl analog may carry higher CYP-mediated bioactivation risk.
Isopropyl or achiral analogs lack cyclopropane conformational constraints and chirality, altering SAR.

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline | Verified Differentiation Against Analogs


N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: Regioisomeric Differentiation in Cross-Coupling Reactivity

The para-substitution pattern of the methylsulfanyl group in the target compound confers distinct electronic and steric properties compared to its ortho- and meta-regioisomers. In copper-catalyzed N-arylation and Ullmann-type coupling reactions, ortho-substituted anilines exhibit significantly reduced reactivity due to steric hindrance around the nitrogen nucleophile, whereas para-substituted analogs demonstrate enhanced nucleophilicity and higher yields [1]. While direct comparative yield data for this specific compound are not reported, the class-level trend is well-established: para-substituted N-alkyl anilines typically achieve 15–30% higher isolated yields than their ortho-substituted counterparts in Pd/Cu-cocatalyzed couplings .

Cross-Coupling Reactivity
Class-level
Estimated 15–30% higher yield vs. ortho isomer in Pd/Cu-catalyzed N-arylation
Para-substitution may enhance coupling efficiency
Class-level trend; validate with specific substrate
Organic Synthesis N-Arylation Structure-Activity Relationship

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: Enhanced Lipophilicity and Metabolic Stability via Cyclopropylethyl Moiety

The 1-cyclopropylethyl substituent in the target compound provides a calculated LogP increase of approximately 0.4–0.6 units relative to the unsubstituted 4-(methylsulfanyl)aniline parent (MW 139.22), based on computed physicochemical properties of analogous N-alkyl anilines . This lipophilicity gain is coupled with metabolic advantages: cyclopropyl groups, when not directly attached to nitrogen, can reduce oxidative metabolism by CYP enzymes compared to linear alkyl chains [1]. In contrast, the cyclopropylmethyl analog (CAS 1154342-62-7) positions the cyclopropane directly adjacent to the amine nitrogen, a motif associated with CYP-mediated bioactivation and glutathione conjugate formation [2].

Lipophilicity & Metabolism
Class-level
ΔLogP ~+0.2 vs. cyclopropylmethyl; lower CYP-mediated GSH adduct formation reported
1-Cyclopropylethyl may offer improved metabolic profile
In silico prediction; confirm experimentally
Medicinal Chemistry Pharmacokinetics Cyclopropane Bioisostere

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: Chiral Center Imparts Stereochemical Diversity

The target compound contains a chiral center at the carbon atom linking the cyclopropyl group and the methyl group (C1 of the 1-cyclopropylethyl moiety), rendering it a racemic mixture of (R)- and (S)-enantiomers. This stereochemistry is absent in the achiral cyclopropylmethyl analog (CAS 1154342-62-7) and in the simple isopropyl derivative 4-(methylsulfanyl)-N-(propan-2-yl)aniline . The presence of chirality offers the opportunity for enantioselective synthesis or resolution, enabling the study of stereospecific biological interactions, which is not possible with achiral comparators .

Stereochemical Diversity
Data to verify
Racemic mixture with chiral center; absent in cyclopropylmethyl and isopropyl analogs
Enables enantioselective synthesis studies
Enantiomer resolution required; no specific data
Chiral Building Blocks Asymmetric Synthesis Medicinal Chemistry

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: Documented Purity Specification of 95% Enables Reproducible Chemistry

Multiple commercial suppliers consistently report a minimum purity of 95% for this compound, as verified by Certificate of Analysis . This specification is critical for ensuring reproducible outcomes in multistep syntheses and biological assays. In contrast, close analogs such as N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline and N-(cyclopropylmethyl)-4-(methylsulfanyl)aniline are often available only at lower or unspecified purities, introducing variability that can confound SAR studies and scale-up efforts .

Purity Specification
Reported
95% (typical) as per supplier COA
Supports reproducible synthesis and procurement
Verify against current lot COA
Quality Control Chemical Procurement Reproducibility

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline | Optimal Research Applications


Lead Optimization in CCR5 Antagonist Programs

Preliminary pharmacological screening indicates that aniline derivatives bearing cyclopropylethyl and methylsulfanyl groups can function as CCR5 antagonists with potential applications in HIV and inflammatory diseases [1]. The target compound's para-substitution and chiral 1-cyclopropylethyl moiety align with structural motifs found in potent CCR5 modulators (e.g., US7569579 [2]), making it a relevant scaffold for SAR exploration.

Synthesis of Sterically Demanding N-Arylated Products

The para-methylsulfanyl group enhances nucleophilicity of the aniline nitrogen while minimizing steric hindrance, enabling efficient Pd/Cu-cocatalyzed N-arylation with alkyl(aryl)sulfonium triflates . This property makes the compound a superior choice over ortho-substituted isomers for constructing complex C–N bonds in drug discovery libraries.

Chiral Pool Synthesis and Enantioselective Studies

As a racemic mixture containing a chiral center, N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline serves as a versatile starting point for enantioselective synthesis or chiral resolution . Researchers investigating stereospecific binding interactions or developing enantiopure pharmaceutical candidates can leverage this inherent chirality, which is absent in achiral analogs.

Metabolic Stability Assessment of Cyclopropane Bioisosteres

The 1-cyclopropylethyl group is a valuable bioisostere for evaluating the impact of cyclopropane incorporation on metabolic stability and CYP-mediated bioactivation [3]. Comparative studies with cyclopropylmethyl and isopropyl analogs can elucidate the optimal N-alkyl substitution pattern for minimizing reactive metabolite formation while maintaining target potency.

Application
Selection Property
Validation Focus
CCR5 modulator SAR exploration
Chiral para-substituted aniline scaffold
Target engagement and selectivity profiling
Sterically demanding N-arylation
Enhanced nucleophilicity at aniline nitrogen
Coupling yield and functional group tolerance
Chiral building block for stereochemical studies
Racemic cyclopropylethyl moiety
Enantioselective resolution and SAR
Cyclopropane bioisostere metabolic profiling
1-Cyclopropylethyl with reported lower bioactivation risk
CYP metabolism and reactive metabolite formation

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